2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.15935417 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of similar compounds, focusing on their preparation methods and structural analysis. The synthesis of related chloroacetanilide herbicides and their safeners, such as acetochlor, highlights methodologies for obtaining high specific activity compounds for studies on metabolism and mode of action. These synthesis approaches involve reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).
Interaction with Biological Systems
Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the biochemical interactions and metabolic pathways of these compounds. This research is crucial for understanding the biotransformation and potential biological impacts of such chemicals, including the production of DNA-reactive metabolites through complex metabolic activation pathways (Coleman et al., 2000).
Antimicrobial and Anticancer Activities
The development of imino-4-methoxyphenol thiazole derived Schiff base ligands and their antimicrobial activities against various bacteria and fungi demonstrates the potential therapeutic applications of structurally complex acetamides. These studies contribute to the search for new antimicrobial agents with specific mechanisms of action (Vinusha et al., 2015). Similarly, research into the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines and their evaluation for anticancer and antimicrobial activity furthers the understanding of the medical applications of such compounds (Kumar et al., 2019).
Fluorescence Spectral Studies
The interaction of fluorescent probes with Bovine Serum Albumin (BSA) using compounds similar to 2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide has been studied for understanding protein-ligand interactions. Fluorescence spectral studies provide valuable information on the binding constants and modes of quenching, which are essential for designing fluorescence-based sensors and studying biological systems (Ghosh et al., 2016).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many 1,2,4-triazole derivatives have been reported to possess a broad spectrum of biological activities such as antitumor, antibacterial, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-3-28-19-10-15(11-23-25-13-21-22-14-25)8-9-18(19)29-12-20(26)24-16-6-4-5-7-17(16)27-2/h4-11,13-14H,3,12H2,1-2H3,(H,24,26)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUWDJKAWNZJQS-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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